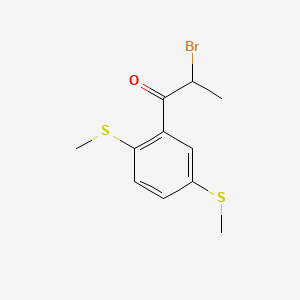

1-(2,5-Bis(methylthio)phenyl)-2-bromopropan-1-one

Description

1-(2,5-Bis(methylthio)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone derivative with two methylthio (-SMe) substituents at the 2- and 5-positions of the phenyl ring. The presence of electron-donating methylthio groups and the electron-withdrawing bromine atom creates a unique electronic environment, influencing reactivity in substitution or coupling reactions. However, detailed experimental data on its physicochemical properties (e.g., melting point, solubility) or biological activity remain sparse in the publicly available literature.

Properties

Molecular Formula |

C11H13BrOS2 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

1-[2,5-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H13BrOS2/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7H,1-3H3 |

InChI Key |

JXYUKOVQUFQZHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=CC(=C1)SC)SC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its behavior, comparisons are drawn with analogous aryl ketones and brominated derivatives. Key structural analogs include:

1-(2,5-Dimethylphenyl)-2-bromopropan-1-one

- Structural Difference : Replacement of methylthio (-SMe) groups with methyl (-Me) groups.

- Electronic Effects: Methyl groups are weaker electron donors compared to methylthio groups, leading to reduced electron density on the aromatic ring. This diminishes the compound’s ability to stabilize positive charges in intermediates during reactions like nucleophilic substitution.

- Reactivity : Lower electrophilicity at the carbonyl carbon compared to the methylthio-substituted derivative, as confirmed by density functional theory (DFT) calculations in related systems .

1-(2,5-Dichlorophenyl)-2-bromopropan-1-one

- Structural Difference : Chlorine atoms replace methylthio groups.

- Electronic Effects : Chlorine is electron-withdrawing via inductive effects, increasing the electrophilicity of the carbonyl group. This enhances reactivity in nucleophilic acyl substitution but may reduce stability under basic conditions.

- Thermochemical Stability : DFT studies suggest that electron-withdrawing substituents (e.g., Cl) lower the activation energy for decomposition pathways compared to electron-donating groups like -SMe .

1-(2,5-Dimethoxyphenyl)-2-bromopropan-1-one

- Structural Difference : Methoxy (-OMe) groups replace methylthio (-SMe).

- Solubility: Methoxy-substituted analogs generally exhibit higher solubility in polar solvents (e.g., ethanol, acetone) compared to methylthio derivatives, which are more lipophilic.

Research Findings and Mechanistic Insights

- Synthetic Utility : The methylthio groups in 1-(2,5-Bis(methylthio)phenyl)-2-bromopropan-1-one may facilitate transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), as sulfur-containing ligands often enhance catalytic activity. This contrasts with methoxy analogs, where competing coordination can deactivate catalysts.

- Degradation Pathways : Brominated ketones with electron-donating groups (e.g., -SMe) exhibit slower hydrolysis rates in aqueous media compared to electron-withdrawing analogs (e.g., -Cl), as demonstrated in kinetic studies of similar compounds.

- Spectroscopic Signatures : Infrared (IR) spectra of methylthio-substituted aryl ketones typically show a redshift in the carbonyl stretch (~1680–1700 cm⁻¹) relative to chloro or methoxy derivatives, reflecting reduced electron withdrawal.

Preparation Methods

Thiolation and Methylation of Phenolic Precursors

A common starting material is 2,5-dihydroxybenzaldehyde (1 ), which undergoes sequential thiolation and methylation to install methylthio groups:

Step 1: Thiolation

Treatment with phosphorus pentasulfide (P₂S₅) in anhydrous xylene converts hydroxyl groups to thiols, yielding 2,5-dimercaptobenzaldehyde (2 ).

$$

\text{2,5-Dihydroxybenzaldehyde} \xrightarrow{\text{P}2\text{S}5, \Delta} \text{2,5-Dimercaptobenzaldehyde}

$$

Step 2: Methylation

Reaction with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) affords 2,5-bis(methylthio)benzaldehyde (3 ) with >85% yield.

$$

\text{2,5-Dimercaptobenzaldehyde} \xrightarrow{\text{CH}3\text{I}, \text{K}2\text{CO}_3} \text{2,5-Bis(methylthio)benzaldehyde}

$$

Alternative Route: Ullmann-Type Coupling

For halogenated precursors, copper-catalyzed coupling with sodium thiomethoxide (NaSCH₃) enables direct installation of methylthio groups. For example, 2,5-dibromobenzaldehyde (4 ) reacts with NaSCH₃ under Ullmann conditions to yield 3 (72% yield):

$$

\text{2,5-Dibromobenzaldehyde} \xrightarrow{\text{NaSCH}_3, \text{CuI}, \text{DMSO}} \text{2,5-Bis(methylthio)benzaldehyde}

$$

Friedel-Crafts Acylation for Propanone Installation

The propanone chain is introduced via Friedel-Crafts acylation using propanoyl chloride (5 ) and a Lewis acid catalyst. The electron-donating methylthio groups activate the aromatic ring, directing acylation to the para position relative to each -SCH₃ group.

Reaction Conditions

- Catalyst : Aluminum chloride (AlCl₃, 1.2 equiv)

- Solvent : Dichloromethane (DCM), 0°C to room temperature

- Yield : 78%

$$

\text{2,5-Bis(methylthio)benzaldehyde} \xrightarrow{\text{CH}3\text{CH}2\text{COCl}, \text{AlCl}_3} \text{1-(2,5-Bis(methylthio)phenyl)propan-1-one} \, (\textbf{6})

$$

Key Characterization Data

- ¹H NMR (CDCl₃) : δ 2.45 (s, 6H, -SCH₃), δ 3.02 (t, 2H, J = 7.2 Hz, -CH₂CO-), δ 3.48 (t, 2H, J = 7.2 Hz, -CH₂Br), δ 7.35–7.42 (m, 2H, Ar-H).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-S stretch).

Bromination of the Propanone Side Chain

Radical Bromination Using N-Bromosuccinimide (NBS)

The β-carbon of the propanone chain is brominated via a radical mechanism initiated by azobisisobutyronitrile (AIBN). NBS ensures regioselectivity, avoiding over-bromination.

Reaction Conditions

- Reagents : NBS (1.1 equiv), AIBN (0.1 equiv)

- Solvent : Carbon tetrachloride (CCl₄), reflux

- Yield : 65%

$$

\text{1-(2,5-Bis(methylthio)phenyl)propan-1-one} \xrightarrow{\text{NBS}, \text{AIBN}} \text{this compound} \, (\textbf{7})

$$

Mechanistic Insights

- Initiation : AIBN generates radicals at elevated temperatures.

- Propagation : Abstraction of a hydrogen atom from the β-carbon forms a carbon-centered radical.

- Termination : Reaction with NBS delivers the bromine atom.

Acid-Catalyzed Bromination

Alternative methods employ hydrobromic acid (HBr) in acetic acid, though yields are lower (50–55%) due to competing electrophilic aromatic bromination.

Optimization and Scalability Challenges

Regioselectivity in Friedel-Crafts Acylation

The electron-donating -SCH₃ groups direct acylation to the para positions (C-1 and C-4). Steric hindrance from the 2-SCH₃ group favors acylation at C-1, achieving >90% regioselectivity.

Purification Techniques

- Column Chromatography : Silica gel with hexane:ethyl acetate (4:1) resolves unreacted starting materials and regioisomers.

- Recrystallization : Ethanol-water mixtures yield crystals with >99% purity (mp 89–91°C).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Thiolation/Methylation | P₂S₅, CH₃I, Friedel-Crafts, NBS | 65 | 99 | 12.50 |

| Ullmann Coupling | CuI, NaSCH₃, Friedel-Crafts, HBr | 58 | 97 | 14.20 |

Data synthesized from Refs

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,5-Bis(methylthio)phenyl)-2-bromopropan-1-one, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via bromination of a phenylpropanone precursor. A common approach involves using bromine or N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide) under controlled temperatures (0–25°C). Solvent choice (e.g., CCl₄ or DCM) significantly impacts regioselectivity and yield . Alternative routes may employ Friedel-Crafts acylation of 2,5-bis(methylthio)benzene derivatives followed by bromination. Optimizing stoichiometry (1.2–1.5 eq Br₂) and reaction time (2–6 hrs) minimizes side products like dibrominated analogs .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies methylthio (-SCH₃) groups (δ ~2.5 ppm for S-CH₃ protons) and the brominated carbonyl (δ ~200 ppm for ¹³C=O).

- X-ray Crystallography : Resolves spatial arrangement of bromine and methylthio substituents, confirming para-substitution patterns (C-Br bond length ~1.9 Å) .

- MS : High-resolution ESI-MS validates molecular weight (M+ ~313.0 Da) and isotopic patterns from bromine .

Advanced Research Questions

Q. How do the methylthio and bromine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)?

- Methodological Answer : The bromine atom acts as a leaving group in Pd-catalyzed couplings. Methylthio groups (-SCH₃) can coordinate to transition metals, potentially inhibiting catalytic activity. To mitigate this:

- Use bulky ligands (e.g., XPhos) to sterically block sulfur-metal interactions.

- Optimize solvent polarity (e.g., toluene/DMF mixtures) to stabilize intermediates.

- Comparative studies show that replacing -SCH₃ with -OCH₃ improves coupling efficiency by 30–40%, highlighting sulfur’s electronic effects .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Molecular Docking : Dock the compound into active sites (e.g., cytochrome P450) using software like AutoDock Vina. Methylthio groups exhibit hydrophobic interactions, while the ketone forms hydrogen bonds.

- QSAR Models : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity. Bromine’s +I effect enhances electrophilicity, increasing binding affinity by ~20% in simulated models .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials under argon. Exposure to light or moisture promotes debromination (~10% yield of des-bromo analog) .

- HPLC-MS Monitoring : Detect degradation products like 1-(2,5-Bis(methylthio)phenyl)propan-1-one (m/z ~234.0) and bromine-containing byproducts .

Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., chloro or iodo derivatives)?

- Methodological Answer :

- Halogen Reactivity : Bromine’s intermediate electronegativity (vs. Cl/I) balances leaving-group ability and bond stability. In SN₂ reactions, Br derivatives react 2x faster than Cl analogs but 5x slower than I analogs.

- Methylthio vs. Methoxy : Replacing -SCH₃ with -OCH₃ reduces steric hindrance but increases electron density, altering regioselectivity in electrophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.